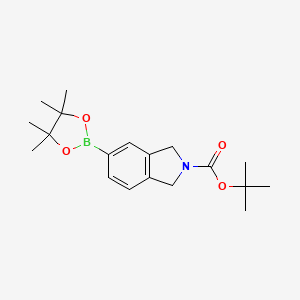

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

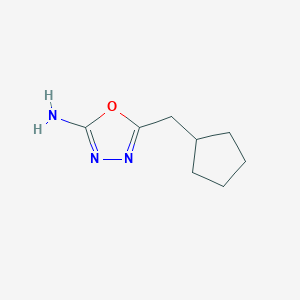

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate is a chemical compound with the empirical formula C16H28BNO4 . It has a molecular weight of 309.21 . This compound is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The compound is synthesized through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The single crystal of the compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

As a significant intermediate of 1H-indazole substituted at the most extensively studied C3 and C5 positions, the compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis

The compound is a solid form . The SMILES string representation of the compound isO=C (OC (C) (C)C)N1CCC=C (B2OC (C) (C)C (C) (C)O2)C1 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Crizotinib Precursor: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Researchers utilize this compound to access the pyrazole-piperidine core structure present in crizotinib .

Boron-Containing Building Blocks

Boronic Acid Derivatives: Due to its boron atom, this compound is valuable for constructing boronic acid derivatives. These derivatives find applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis. Researchers can functionalize the boron atom to tailor the reactivity and selectivity of these derivatives .

Coordination Chemistry

Boron-Based Ligands: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate can act as a ligand in coordination chemistry. Its boron center can coordinate with transition metals, leading to novel complexes. Researchers explore these complexes for catalysis, sensing, and materials science applications .

Materials Science

Organic Semiconductors: The isoindoline-2-carboxylate moiety in this compound contributes to its potential as an organic semiconductor. Researchers investigate its electronic properties, charge transport behavior, and applications in organic field-effect transistors (OFETs) and solar cells .

Chemical Biology

Probes and Imaging Agents: Researchers have explored the use of boron-containing compounds as probes and imaging agents. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate could serve as a platform for developing fluorescent or radio-labeled probes for biological studies .

Synthetic Methodology

Boron-Mediated Transformations: The presence of boron in this compound allows for diverse transformations. Researchers employ it in various synthetic methodologies, including C–C bond formation, C–N bond formation, and annulation reactions. These methods expand the toolbox for organic synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib .

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

The compound’s boron-containing moiety is often involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis.

Result of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .

Action Environment

It’s known that the stability and reactivity of boronic acids and their derivatives can be influenced by factors such as temperature, ph, and the presence of certain functional groups .

Propiedades

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKCVZBPCUBLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582873 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate | |

CAS RN |

905273-91-8 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)